molecular formula C15H13ClO2 B7763234 3'-Chloro-biphenyl-4-propanoic acid CAS No. 893641-22-0

3'-Chloro-biphenyl-4-propanoic acid

Cat. No.: B7763234
CAS No.: 893641-22-0
M. Wt: 260.71 g/mol
InChI Key: IXDNSJJRSZSCKY-UHFFFAOYSA-N
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Description

3’-Chloro-biphenyl-4-propanoic acid: is an organic compound with the molecular formula C15H13ClO2 It is a derivative of biphenyl, where a chlorine atom is substituted at the 3’ position and a propanoic acid group is attached to the 4 position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-biphenyl-4-propanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods: In an industrial setting, the production of 3’-Chloro-biphenyl-4-propanoic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, would be essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-biphenyl-4-propanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

3’-Chloro-biphenyl-4-propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its biphenyl structure makes it a valuable building block in organic synthesis.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways involving biphenyl derivatives.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3’-Chloro-biphenyl-4-propanoic acid involves its interaction with specific molecular targets. The chlorine atom and the carboxylic acid group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways.

Comparison with Similar Compounds

    3-(4-Chlorophenyl)propionic acid: Similar structure but lacks the biphenyl moiety.

    3-(4-Chlorobenzoyl)propionic acid: Contains a benzoyl group instead of a biphenyl group.

    3-(4-Biphenyl)propanoic acid: Lacks the chlorine substitution.

Uniqueness: 3’-Chloro-biphenyl-4-propanoic acid is unique due to the presence of both the chlorine atom and the biphenyl structure, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-14-3-1-2-13(10-14)12-7-4-11(5-8-12)6-9-15(17)18/h1-5,7-8,10H,6,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDNSJJRSZSCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273092
Record name 3′-Chloro[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893641-22-0
Record name 3′-Chloro[1,1′-biphenyl]-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893641-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-Chloro[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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